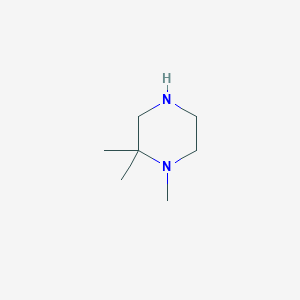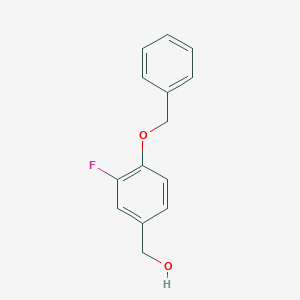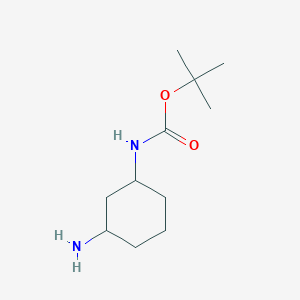
(4-Amino-1-benzylpiperidin-4-yl)methanol
概要
説明
(4-Amino-1-benzylpiperidin-4-yl)methanol is an organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with an amino group at the fourth position, a benzyl group at the first position, and a hydroxymethyl group at the fourth position. It is of interest in medicinal chemistry due to its potential pharmacological properties.
科学的研究の応用
(4-Amino-1-benzylpiperidin-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including analgesic, anti-inflammatory, or neuroprotective effects.
Industry: It is used in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Safety and Hazards
作用機序
Target of Action
The primary targets of (4-Amino-1-benzylpiperidin-4-yl)methanol are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Many piperidine derivatives are known to interact with their targets by binding to specific sites, which can lead to changes in the target’s function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Therefore, it’s difficult to outline its impact on bioavailability. Many piperidine derivatives are known to have good bioavailability due to their ability to cross biological membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1-benzylpiperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction of a corresponding carbonyl compound, such as a ketone or aldehyde, using a reducing agent like sodium borohydride or lithium aluminum hydride.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
類似化合物との比較
(4-Amino-1-benzylpiperidin-4-yl)methanol can be compared with other piperidine derivatives, such as:
(4-Amino-1-phenylpiperidin-4-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(4-Amino-1-methylpiperidin-4-yl)methanol: Similar structure but with a methyl group instead of a benzyl group.
(4-Amino-1-benzylpiperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and reactivity compared to other similar compounds.
特性
IUPAC Name |
(4-amino-1-benzylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-13(11-16)6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFHXNKSCWWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)




![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)



